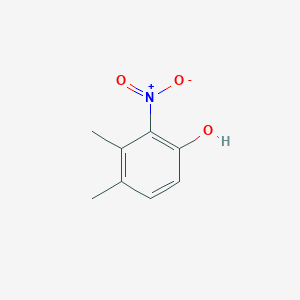

3,4-Dimethyl-2-nitrophenol

Beschreibung

Overview of Phenolic Compounds in Chemical Research

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, represent a vast and diverse class of molecules that are fundamental to various fields of chemical research. ijhmr.com These compounds are not only prevalent in nature, found in numerous plant-based sources, but are also synthesized for a wide array of industrial applications. ijhmr.comijhmr.comresearchgate.net Their chemical structure allows for a multitude of reactions, making them versatile building blocks in organic synthesis. ijhmr.com The reactivity of the phenolic hydroxyl group and the aromatic ring enables modifications that lead to a broad spectrum of derivatives with distinct properties. ijhmr.com In chemical research, phenolics are investigated for their roles as antioxidants, their utility in the synthesis of polymers, pharmaceuticals, and dyes, and their function as chemical intermediates. ijhmr.comijhmr.com The study of phenolic compounds provides deep insights into reaction mechanisms, chemical bonding, and structure-activity relationships. ijhmr.com

Academic Importance of Nitrophenol Derivatives

Nitrophenol derivatives, which are phenols substituted with one or more nitro groups, are of significant academic and industrial interest. researchgate.nettaylorandfrancis.comresearchgate.net The presence of the electron-withdrawing nitro group profoundly influences the chemical properties of the phenol (B47542) ring, enhancing its acidity and reactivity towards nucleophilic substitution. cymitquimica.com This makes nitrophenols valuable precursors in the synthesis of a variety of more complex molecules, including pharmaceuticals, dyes, and pesticides. taylorandfrancis.comcymitquimica.com Academically, they serve as model compounds for studying electronic effects in aromatic systems, reaction kinetics, and environmental degradation pathways. researchgate.netresearchgate.net The distinct spectroscopic properties of nitrophenols also make them useful as pH indicators and as substrates in enzyme assays. wikipedia.org For instance, 4-nitrophenol (B140041) is a well-known pH indicator, appearing colorless below pH 5.4 and yellow above pH 7.5. wikipedia.org Furthermore, the reduction of the nitro group to an amino group is a key transformation, yielding aminophenols that are important intermediates in the pharmaceutical industry, such as in the synthesis of paracetamol. wikipedia.org

Research Context of 3,4-Dimethyl-2-nitrophenol within Organic Chemistry

Within the broad class of nitrophenols, this compound is a specific substituted nitrophenol that holds its own research context in organic chemistry. Its structure, featuring two methyl groups and a nitro group on the phenol ring, presents a unique combination of steric and electronic effects that influence its reactivity and potential applications. This compound serves as an important intermediate in organic synthesis. For example, it can be synthesized from 3,4-dimethylaniline (B50824) via a nitration process. evitachem.com The arrangement of the substituents on the aromatic ring makes it a subject of interest for studying regioselectivity in electrophilic substitution reactions. Research into compounds like this compound contributes to the broader understanding of how different functional groups on an aromatic ring interact and direct chemical transformations. While not as widely studied as simpler nitrophenols, its derivatives are investigated for potential biological activities, contributing to the development of new chemical entities.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.16 g/mol |

| CAS Number | 3114-62-3 |

| PSA (Polar Surface Area) | 66.05 Ų |

| LogP (Octanol-Water Partition Coefficient) | 2.44 |

Data sourced from various chemical databases. chemsrc.comnih.govaccelachem.com

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

816429-25-1 |

|---|---|

Molekularformel |

C8H9NO3 |

Molekulargewicht |

167.16 g/mol |

IUPAC-Name |

3,4-dimethyl-2-nitrophenol |

InChI |

InChI=1S/C8H9NO3/c1-5-3-4-7(10)8(6(5)2)9(11)12/h3-4,10H,1-2H3 |

InChI-Schlüssel |

WFOIXZNEMLWJNK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=C(C=C1)O)[N+](=O)[O-])C |

Herkunft des Produkts |

United States |

Structural Elucidation and Spectroscopic Characterization of 3,4 Dimethyl 2 Nitrophenol

Advanced Vibrational Spectroscopy Studies

Vibrational spectroscopy explores the quantized vibrational states of a molecule. For 3,4-Dimethyl-2-nitrophenol, techniques like Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are employed to identify functional groups and elucidate the molecular structure by analyzing the vibrations of its constituent atoms. A nonlinear molecule with N atoms has 3N-6 fundamental vibrational modes. libretexts.orgyoutube.com

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com The FT-IR spectrum of a substituted phenol (B47542) is characterized by distinct bands corresponding to the vibrations of its hydroxyl (-OH), methyl (-CH3), nitro (-NO2) groups, and the aromatic ring.

For this compound, the spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the methyl groups and the aromatic ring typically appear in the 2850-3100 cm⁻¹ range. The presence of the nitro group is confirmed by strong asymmetric and symmetric stretching vibrations, which are typically observed around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.netlongdom.org Vibrations associated with the C=C bonds of the aromatic ring usually result in absorptions in the 1400-1600 cm⁻¹ region. researchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretching | 3200-3600 | Hydroxyl (-OH) |

| Aromatic C-H Stretching | 3000-3100 | Aromatic Ring |

| Asymmetric C-H Stretching | 2950-3000 | Methyl (-CH₃) |

| Symmetric C-H Stretching | 2850-2950 | Methyl (-CH₃) |

| C=C Aromatic Stretching | 1400-1600 | Aromatic Ring |

| Asymmetric NO₂ Stretching | 1500-1560 | Nitro (-NO₂) |

| Symmetric NO₂ Stretching | 1300-1370 | Nitro (-NO₂) |

| C-O Stretching | 1180-1260 | Phenolic C-O |

| C-N Stretching | 800-900 | C-NO₂ Bond |

Note: The exact positions of the peaks can be influenced by factors such as intermolecular hydrogen bonding and the specific substitution pattern on the aromatic ring.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. spectroscopyonline.com It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum.

In the FT-Raman spectrum of this compound, the symmetric stretching vibration of the nitro group is expected to produce a strong and characteristic peak around 1300-1370 cm⁻¹. spectroscopyonline.com The aromatic ring vibrations, particularly the ring "breathing" mode, also give rise to intense signals in the Raman spectrum. The C-H stretching vibrations of the methyl and aromatic groups are observable in the 2800-3100 cm⁻¹ region. Unlike in FT-IR, the O-H stretching vibration is typically a weak band in the Raman spectrum. Studies on related isomers like 2,6-Dimethyl-4-nitrophenol have utilized FT-Raman spectroscopy to assign fundamental vibrational modes. researchgate.net

Table 2: Expected FT-Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |

| Aromatic C-H Stretching | 3000-3100 | Aromatic Ring |

| C-H Stretching | 2850-3000 | Methyl (-CH₃) |

| Symmetric NO₂ Stretching | 1300-1370 | Nitro (-NO₂) |

| Aromatic Ring Breathing | 990-1010 | Aromatic Ring |

| C-N Stretching | 800-900 | C-NO₂ Bond |

The assignment of vibrational modes is based on the comparison of experimental spectra with theoretical calculations, often using Density Functional Theory (DFT), and data from related molecules. researchgate.netresearchgate.net The vibrations can be categorized as stretching (changes in bond length) or bending (changes in bond angle).

For this compound, the key assignments are:

-OH group: The O-H stretching is a high-energy vibration. Bending vibrations (in-plane and out-of-plane) occur at lower frequencies.

-CH₃ groups: These groups exhibit symmetric and asymmetric stretching and bending modes.

-NO₂ group: The nitro group has characteristic symmetric and asymmetric stretching modes, which are strong indicators of its presence. spectroscopyonline.com Bending (scissoring) and rocking modes appear at lower wavenumbers.

Aromatic Ring: The benzene (B151609) ring has several characteristic modes, including C-H stretching, C=C stretching, and in-plane and out-of-plane bending, often referred to by Wilson's notation (e.g., 8a, 8b, 19a). researchgate.net

Computational analyses, such as those performed on isomers like 3-methyl-4-nitrophenol (B363926), use methods like B3LYP with basis sets such as 6-31+G(d,p) to calculate harmonic vibrational frequencies and potential energy distribution (PED), which aids in the precise assignment of each observed band. researchgate.net

Electronic Spectroscopy Investigations

Electronic spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light.

UV-Vis spectroscopy of nitrophenols is characterized by absorption bands arising from π → π* and n → π* electronic transitions. The aromatic ring, the nitro group, and the hydroxyl group form a conjugated system that influences the energy of these transitions. The nitro group acts as a strong chromophore.

The UV-Vis spectrum of nitrophenolic compounds is often sensitive to the pH of the solution. researchgate.net In acidic or neutral solutions, the compound exists primarily in its protonated phenol form. In alkaline solutions, the phenolic proton is removed to form the phenolate (B1203915) ion. This deprotonation increases conjugation, leading to a red shift (a shift to a longer wavelength) in the main absorption band. For example, 4-nitrophenol (B140041) shows an absorption maximum around 320 nm in acidic solution, which shifts to around 400 nm in an alkaline medium due to the formation of the 4-nitrophenolate (B89219) ion. researchgate.net A similar pH-dependent behavior would be expected for this compound. The absorption bands are typically attributed to π → π* transitions within the benzenoid system and n → π* transitions associated with the nitro group.

Photophysical properties describe the events that occur after a molecule absorbs light, including fluorescence and phosphorescence. Nitrophenols are generally known to be weakly fluorescent or non-fluorescent. The presence of the nitro group often quenches fluorescence because it promotes efficient intersystem crossing from the excited singlet state to the triplet state, followed by non-radiative decay.

Studies on related compounds, such as 2,6-Dimethyl-4-nitrophenol, have focused on its use as an internal standard in analytical methods or in binding studies, rather than its intrinsic photophysical properties. sigmaaldrich.com The detailed photophysical characteristics, such as fluorescence quantum yields and excited-state lifetimes, for this compound are not extensively documented in the literature. However, it is expected that non-radiative decay processes, facilitated by the nitro group, would be the dominant pathways for de-excitation after photon absorption.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the different types of protons present in the molecule. The analysis would focus on chemical shifts (δ), signal integration, and spin-spin coupling patterns to assemble the structural puzzle.

Expected ¹H NMR Spectral Features:

Aromatic Protons: The two protons on the benzene ring would appear in the aromatic region (typically δ 6.5-8.5 ppm). Their specific chemical shifts would be influenced by the electron-donating methyl groups and the electron-withdrawing nitro and hydroxyl groups. The relative positions of these protons would lead to a specific coupling pattern (splitting) that could help confirm their positions on the ring.

Methyl Protons: Two distinct singlets would be expected for the two methyl groups (at C3 and C4), likely in the region of δ 2.0-2.5 ppm. The slight difference in their electronic environment might lead to separate, closely spaced signals.

Hydroxyl Proton: A broad singlet corresponding to the phenolic hydroxyl (-OH) proton would also be present. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it typically appears between δ 4-12 ppm.

A hypothetical data table for the ¹H NMR spectrum is presented below to illustrate how such data would be organized.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Value | e.g., d (doublet) | 1H | Aromatic H |

| Value | e.g., d (doublet) | 1H | Aromatic H |

| Value | e.g., s (singlet) | 1H | -OH |

| Value | e.g., s (singlet) | 3H | -CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Expected ¹³C NMR Spectral Features:

Aromatic Carbons: Six signals would be expected for the six carbons of the benzene ring. The carbons bearing substituents (-OH, -NO₂, -CH₃) would have characteristic chemical shifts. For instance, the carbon attached to the hydroxyl group (C1) would be shifted downfield, as would the carbon attached to the nitro group (C2). The carbons attached to the methyl groups (C3 and C4) and the unsubstituted carbons (C5 and C6) would also have distinct chemical shifts.

Methyl Carbons: Two signals in the aliphatic region (typically δ 15-25 ppm) would correspond to the two methyl group carbons.

A hypothetical data table for the ¹³C NMR spectrum is provided below for illustrative purposes.

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Value | C1 (-OH) |

| Value | C2 (-NO₂) |

| Value | C3 (-CH₃) |

| Value | C4 (-CH₃) |

| Value | C5 |

| Value | C6 |

| Value | C3-CH₃ |

X-ray Diffraction for Solid-State Molecular Geometry

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide detailed information about its solid-state molecular geometry.

The analysis would yield precise measurements of:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-O, C-N, N-O).

Bond Angles: The angles formed by three connected atoms (e.g., C-C-C, C-N-O).

Torsion Angles: The dihedral angles that describe the conformation of the molecule.

Crystal Packing: How the individual molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonding.

This data would be presented in a table summarizing the key crystallographic parameters.

Hypothetical X-ray Diffraction Data Table for this compound

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | Value |

| β (°) | Value |

| γ (°) | Value |

| Volume (ų) | Value |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The high-resolution mass spectrum would provide the elemental composition. Furthermore, the molecule would fragment in a characteristic way upon ionization, and the masses of these fragments would provide clues about the molecule's structure.

Expected Fragmentation Pathways:

Loss of a Methyl Group: Fragmentation could involve the loss of a methyl radical (•CH₃) from the molecular ion, resulting in an [M-15]⁺ peak.

Loss of the Nitro Group: Cleavage of the C-N bond could lead to the loss of a nitro group (•NO₂) resulting in an [M-46]⁺ peak.

Loss of Nitric Oxide: A common fragmentation pathway for nitroaromatic compounds is the loss of nitric oxide (•NO), leading to an [M-30]⁺ peak.

Other Fragmentations: Other fragmentations involving the aromatic ring and the hydroxyl group would also be possible.

The data would be presented in a table listing the mass-to-charge ratio (m/z) of the significant ions and their relative intensities.

Hypothetical Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment Ion |

|---|---|---|

| e.g., 167 | Value | [M]⁺ |

| e.g., 152 | Value | [M - CH₃]⁺ |

| e.g., 137 | Value | [M - NO]⁺ |

Reactivity and Mechanistic Investigations of 3,4 Dimethyl 2 Nitrophenol

Oxidation Reactions and Product Characterization

While specific studies on the oxidation of 3,4-Dimethyl-2-nitrophenol are not extensively documented, the reactivity can be inferred from related compounds like 3,4-dimethylphenol (B119073) and other nitrophenols. The oxidation of phenols can proceed through various pathways, often leading to the formation of quinones, polymeric materials, or products from the oxidation of alkyl side chains.

For this compound, oxidation would likely target the electron-rich phenolic ring and the methyl groups. Mild oxidation might lead to the formation of a corresponding benzoquinone. For instance, the oxidation of the parent compound, 3,4-dimethylphenol, can yield 3,4-dimethyl-1,2-benzoquinone. guidechem.com The presence of the nitro group, an electron-withdrawing group, would make the ring less susceptible to electrophilic attack by oxidizing agents but could influence the regioselectivity of the reaction.

Table 1: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product(s) |

|---|---|

| Mild (e.g., Fremy's salt) | 3,4-Dimethyl-2-nitro-1-benzoquinone |

| Strong (e.g., KMnO₄, H₂CrO₄) | Ring cleavage products, Carboxylic acids |

Reduction Pathways of the Nitro Group to Amines

The reduction of the nitro group on an aromatic ring is a well-established transformation, typically yielding the corresponding amine. For this compound, this reaction would produce 2-amino-3,4-dimethylphenol (B3055969). This transformation is crucial for the synthesis of various derivatives and is often a key step in the production of dyes, pharmaceuticals, and photographic developers.

Several methods are available for the reduction of aromatic nitro compounds. Catalytic hydrogenation, using catalysts such as palladium, platinum, or nickel, is a common and efficient method. Chemical reducing agents can also be employed. For the selective reduction of dinitrophenols, reagents like sodium disulfide have been used effectively, which suggests they would also be suitable for mononitrophenols. google.comorgsyn.org For example, the reduction of 2,4-dinitrophenol (B41442) to 2-amino-4-nitrophenol (B125904) can be achieved with high yield using sodium hydrosulfide (B80085) in an aqueous alkaline solution while maintaining a specific pH range. google.com

The resulting product, 2-amino-3,4-dimethylphenol, is an important intermediate for further chemical synthesis.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/Method | Conditions | Product |

|---|---|---|

| H₂/Pd-C | Ethanol, Room Temperature | 2-amino-3,4-dimethylphenol |

| Sn/HCl | Reflux | 2-amino-3,4-dimethylphenol |

| Na₂S/NaHS | Aqueous alkaline solution | 2-amino-3,4-dimethylphenol |

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of this compound is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome dictated by the directing effects of the existing substituents. The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing, while the nitro (-NO₂) group is deactivating and meta-directing. ncert.nic.in

The combined influence of these groups on this compound makes positions 5 and 6 the most probable sites for electrophilic attack. The powerful activating and directing effect of the hydroxyl group, along with the activating methyl groups, will likely overcome the deactivating effect of the nitro group.

Studies on the bromination of the related compound 3,4-dimethylphenol show that substitution occurs at the positions ortho and para to the hydroxyl group. rsc.orgsigmaaldrich.com For this compound, the available positions ortho and para to the -OH group are position 6 and position 2 (already occupied by -NO₂). Therefore, electrophilic attack is highly favored at position 6. Position 5 is ortho to one methyl group and meta to the other, and also meta to the nitro group, making it another potential, though likely less favored, site of substitution.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 6-Nitro-3,4-dimethyl-2-nitrophenol |

| Halogenation (e.g., Bromination) | Br⁺ | 6-Bromo-3,4-dimethyl-2-nitrophenol |

| Sulfonation | SO₃ | This compound-6-sulfonic acid |

| Friedel-Crafts Alkylation | R⁺ | 6-Alkyl-3,4-dimethyl-2-nitrophenol |

Nucleophilic Reaction Studies

Aminolysis Kinetics and Mechanisms

Aminolysis reactions involving nitrophenol derivatives, particularly esters and carbonates, have been studied to understand nucleophilic substitution mechanisms. nih.govresearchgate.netresearchgate.net These reactions typically proceed via either a stepwise mechanism, involving a zwitterionic tetrahedral intermediate (T±), or a concerted mechanism where bond formation and bond breaking occur simultaneously. The specific pathway is influenced by factors such as the basicity of the amine, the nature of the leaving group, and the solvent.

While direct nucleophilic aromatic substitution (SNAr) on this compound itself via aminolysis is unlikely due to the absence of a good leaving group, the principles of nucleophilic attack on electron-deficient aromatic rings are relevant. The presence of the electron-withdrawing nitro group activates the ring towards nucleophilic attack. pressbooks.pubchemistrysteps.comlibretexts.org If a suitable leaving group (like a halide) were present on the ring, particularly at an ortho or para position to the nitro group, SNAr reactions with amines would be expected. The reaction would proceed through an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubyoutube.com

Kinetic studies of such reactions often involve monitoring the formation of the phenoxide ion spectrophotometrically. Brønsted-type plots (logarithm of the rate constant versus the pKa of the amine) are used to diagnose the mechanism. A linear plot often suggests a concerted mechanism or a stepwise mechanism with a constant rate-determining step, while a biphasic plot can indicate a change in the rate-determining step with amine basicity. nih.gov

Proton Transfer Complexation Reactions

Nitrophenols are known to be acidic and can form proton transfer complexes with various electron donor molecules (bases). mdpi.com This occurs through the transfer of the acidic phenolic proton to the base, resulting in the formation of a hydrogen-bonded ion pair. The formation and stability of these complexes can be studied in various solvents.

The reaction between a proton donor like this compound (D) and a proton acceptor (A) can be represented by the equilibrium: D-H + A ⇌ D⁻···H-A⁺

The formation of these complexes is often accompanied by a distinct color change, allowing the process to be monitored using UV-Visible spectroscopy. The formation constant (Kf) and molar absorptivity (ε) of the complex can be determined using equations like the Benesi-Hildebrand equation. mdpi.com The structure and nature of the interaction can be further characterized by FTIR and NMR spectroscopy. Studies on similar molecules like 2,6-dichloro-4-nitrophenol (B181596) have shown that the extent of proton transfer is influenced by the polarity of the solvent. mdpi.com It is expected that this compound would readily form such proton transfer complexes with nitrogen and oxygen-containing bases.

Derivatization Chemistry for Analytical and Synthetic Applications

Derivatization is a common strategy used to modify a compound to make it more suitable for a particular analytical technique or to serve as a precursor for further synthesis. For the analysis of phenols and nitrophenols by gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of the analytes. researchgate.netnih.govmdpi.comjfda-online.com

The polar hydroxyl group of this compound can cause poor peak shape and adsorption on the GC column. researchgate.net Common derivatization techniques to address this include:

Silylation: The active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Alkylation: Methylation is a common form of alkylation, often carried out using diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) to convert the phenol (B47542) into a more volatile methyl ether (anisole). nih.gov

Acylation: The hydroxyl group can be converted to an ester using acylating reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride.

These derivatization reactions make the compound more amenable to GC-MS analysis, often leading to lower detection limits and improved chromatographic resolution. nih.govjfda-online.com In synthetic applications, the hydroxyl group can be derivatized to protect it during reactions at other parts of the molecule or to convert it into a better leaving group for substitution reactions.

Table 4: Common Derivatization Reagents and Their Products

| Derivatization Method | Reagent | Product | Purpose |

|---|---|---|---|

| Silylation | BSTFA, MSTFA | O-trimethylsilyl ether | Increase volatility for GC |

| Methylation | Diazomethane, (CH₃)₂SO₄ | Methyl ether (anisole) | Increase volatility for GC |

| Acylation | Acetic anhydride | Acetate ester | Protection, Increase volatility |

Reaction Reagents and Conditions for Phenolic Hydroxyl Groups

The phenolic hydroxyl group of this compound can undergo various reactions, including etherification and esterification. These reactions typically proceed by deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, which then reacts with an electrophile.

One common reaction is the Williamson ether synthesis to form aryl ethers. While specific studies on this compound are not extensively documented in readily available literature, analogous reactions with similar nitrophenols provide insight into the likely conditions. For instance, the synthesis of nitrophenoxyacetic acid derivatives involves the reaction of a nitrophenol with chloroacetic acid in the presence of a base. In a typical procedure for a similar compound, 4-nitrophenol (B140041) is reacted with chloroacetic acid in an aqueous solution of sodium hydroxide. The reaction mixture is heated to reflux to ensure the completion of the reaction.

| Reagent/Condition | Purpose | Typical Parameters |

| Sodium Hydroxide (NaOH) | Deprotonates the phenolic hydroxyl group to form the more reactive phenoxide ion. | 50% aqueous solution |

| Chloroacetic Acid | Acts as the electrophile, providing the acetic acid moiety to form the ether linkage. | |

| Water | Serves as the solvent for the reaction. | |

| Heating (Reflux) | Increases the reaction rate to ensure complete conversion. | Boiling point of the aqueous solution |

| Acidification (e.g., HCl) | Protonates the carboxylate to precipitate the final product. |

Esterification of the phenolic hydroxyl group can be achieved by reacting this compound with acylating agents such as acid chlorides or acid anhydrides. These reactions are often carried out in the presence of a base to neutralize the acidic byproduct. For example, the reaction with an acid chloride would typically be performed in an inert solvent with a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534).

Another method for esterification involves the use of activating agents. For example, the reaction of a carboxylic acid with 4-nitrophenol can be facilitated by reagents like 4-nitrophenyl chloroformate in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) and a base like triethylamine in an anhydrous solvent like dichloromethane. reddit.com

Introduction of Reporter Groups for Enhanced Detectability

To facilitate the detection and quantification of this compound in various analytical applications, reporter groups, particularly fluorescent labels, can be introduced by derivatizing the phenolic hydroxyl group. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used reagent for this purpose. nih.govunomaha.edu The reaction involves the nucleophilic attack of the phenoxide ion on the sulfonyl chloride, resulting in a fluorescent dansyl derivative.

The derivatization with dansyl chloride is typically carried out under mild, basic conditions. The reaction is often performed in an aqueous/organic solvent mixture at room temperature. The pH of the reaction mixture is a critical parameter and is generally maintained in the range of 9 to 11 to ensure the deprotonation of the phenol without excessive hydrolysis of the dansyl chloride reagent. unomaha.edu The reaction time can vary but is often complete within an hour. unomaha.edu

| Reagent/Condition | Purpose | Typical Parameters |

| Dansyl Chloride | Fluorescent labeling reagent that reacts with the phenolic hydroxyl group. | |

| Base (e.g., Sodium Carbonate) | Maintains a basic pH to facilitate the deprotonation of the phenol. | pH 9-11 |

| Solvent | A mixture of an organic solvent (e.g., acetone) and water is often used. | |

| Temperature | The reaction is typically carried out at room temperature. | Ambient |

| Reaction Time | Usually completed within 30 to 60 minutes. unomaha.edu |

The introduction of the dansyl group significantly enhances the detectability of the molecule using fluorescence-based techniques such as high-performance liquid chromatography (HPLC) with a fluorescence detector. This allows for the sensitive and selective quantification of this compound in complex matrices.

Computational Chemistry and Theoretical Studies of 3,4 Dimethyl 2 Nitrophenol

Quantum Chemical Calculations for Optimized Geometries

The foundational step in the theoretical study of a molecule is the optimization of its geometry to find the most stable, lowest-energy conformation. This is achieved through quantum chemical calculations that solve the Schrödinger equation in an approximate manner.

Hartree-Fock (HF) Theory is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a fundamental starting point for more advanced calculations but does not fully account for electron correlation, which can affect the accuracy of the results.

Density Functional Theory (DFT) is a widely used alternative that has become the workhorse of computational chemistry. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. Functionals, such as B3LYP, are employed to approximate the exchange-correlation energy, which includes the effects of electron correlation. rsc.orgresearchgate.net DFT calculations often provide a good balance between accuracy and computational cost, making them suitable for studying substituted phenols. acs.orgtandfonline.com For related nitrophenol compounds, DFT has been successfully used to investigate their structural properties and reaction mechanisms. rsc.orgjetir.org

The accuracy of both HF and DFT calculations is highly dependent on the choice of the basis set . A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, which include more functions, provide a more accurate description of the electron distribution but also increase the computational expense.

Commonly used basis sets for organic molecules include Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p). researchgate.netdoaj.org The inclusion of polarization functions (d,p) and diffuse functions (+) is often crucial for accurately describing molecules with lone pairs and for calculations involving anions or excited states. For studies on substituted phenols, basis sets like 6-311++G(d,p) have been shown to provide reliable results for geometrical parameters and vibrational frequencies when used with the B3LYP functional. rsc.orgdoaj.org Validation of the chosen basis set would typically involve comparing calculated properties with available experimental data for the same or structurally similar molecules.

Electronic Structure Analysis

Once an optimized geometry is obtained, various analyses can be performed to understand the electronic characteristics of the molecule, which are key to its reactivity and properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap , is a crucial parameter that provides insights into the chemical reactivity, kinetic stability, and optical properties of a molecule. jetir.org A smaller gap generally suggests higher reactivity. nih.gov For nitrophenol compounds, the HOMO is typically localized on the phenol (B47542) ring and the hydroxyl group, while the LUMO is often centered on the electron-withdrawing nitro group.

Table 1: Conceptual Data for HOMO-LUMO Analysis

| Parameter | Description | Typical Finding for Nitrophenols |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability of the phenol ring. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability of the nitro group. |

This table presents conceptual information on the type of data generated from HOMO-LUMO analysis for nitrophenols, as specific data for 3,4-Dimethyl-2-nitrophenol is not available.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. acs.org Different colors on the MEP surface indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack. In nitrophenols, these are typically found around the oxygen atoms of the nitro and hydroxyl groups.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack. These are often located around the hydrogen atom of the hydroxyl group.

Green: Regions of neutral potential.

The MEP map provides a clear picture of the charge distribution and is useful for understanding hydrogen bonding and other non-covalent interactions. acs.org

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. The calculations yield a set of vibrational frequencies corresponding to the normal modes of vibration. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and approximations in the computational method.

Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or wagging of particular bonds or functional groups. jetir.org This allows for a detailed interpretation of the experimental vibrational spectra. For substituted phenols, DFT calculations have been shown to reproduce experimental vibrational frequencies with good accuracy. rsc.orgdoaj.org

Table 2: Conceptual Data from Vibrational Frequency Calculations

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | PED Contribution (%) |

|---|---|---|

| O-H stretch | ~3500-3600 | >90% ν(O-H) |

| C-H stretch (aromatic) | ~3000-3100 | >90% ν(C-H) |

| NO₂ asymmetric stretch | ~1500-1550 | >80% νas(NO₂) |

| NO₂ symmetric stretch | ~1300-1350 | >80% νs(NO₂) |

This table illustrates the type of data obtained from vibrational analysis for a molecule like this compound, based on typical values for related compounds. Specific calculated data for the title compound is not available.

Thermochemical Parameter Computations

Thermochemical parameters are crucial for understanding the stability and energy of a molecule. These properties are often calculated using quantum chemical methods like Density Functional Theory (DFT). While extensive data for many aliphatic nitroalkanes is limited and sometimes inconsistent, computational methods like the high-level G4 theory have shown good agreement with experimental data for related compounds, providing a reliable means of predicting gas-phase standard molar enthalpies of formation. researchgate.net Such calculations determine key thermodynamic quantities that govern the molecule's behavior in chemical reactions.

Table 1: Representative Thermochemical Parameters

| Parameter | Description | Typical Computational Method |

|---|---|---|

| Enthalpy of Formation (ΔHf°) | The change in enthalpy during the formation of one mole of the substance from its constituent elements. | G3, G4 Theory |

| Entropy (S°) | A measure of the randomness or disorder of the molecule. | DFT (e.g., B3LYP) |

| Gibbs Free Energy (ΔGf°) | The energy associated with a chemical reaction that can be used to do work; determines spontaneity. | DFT (e.g., B3LYP) |

Intramolecular and Intermolecular Interaction Analysis

The interactions within and between molecules dictate the physical and chemical properties of a substance. For this compound, these interactions are dominated by hydrogen bonding and other non-covalent forces.

A defining feature of 2-nitrophenol (B165410) and its derivatives is the formation of a strong intramolecular hydrogen bond between the hydroxyl (-OH) group and the adjacent nitro (-NO2) group. learncbse.inaskiitians.com This internal hydrogen bond occurs within a single molecule, creating a stable six-membered ring structure. padasalai.info This phenomenon significantly influences the molecule's properties. For instance, o-nitrophenol is steam volatile, unlike its para-isomer, because the intramolecular bond reduces its ability to form intermolecular hydrogen bonds with other molecules, leading to a lower boiling point. learncbse.indoubtnut.comvedantu.com In contrast, intermolecular hydrogen bonds, which occur between separate molecules, are less prevalent in this compound due to the sterically favored intramolecular arrangement. padasalai.infodoubtnut.com

Non-covalent interactions (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion in molecular systems. scielo.org.mx This method is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). scielo.org.mx NCI plots generate isosurfaces that are color-coded to indicate the type and strength of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive interactions (steric clashes). scielo.org.mx For this compound, an NCI analysis would visually confirm the strong intramolecular hydrogen bond and map the weaker van der Waals interactions involving the methyl groups and the aromatic ring. chemmethod.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their electronic absorption spectra. researchgate.netrsc.orgcecam.org By simulating the absorption of light, TD-DFT can calculate key parameters such as excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.netresearchgate.net

For nitrophenols, TD-DFT calculations help elucidate the nature of electronic transitions, often involving the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These calculations are instrumental in interpreting experimental UV-Visible spectra and understanding how structural modifications or the solvent environment can alter the electronic properties of the molecule. researchgate.net

Table 2: Typical TD-DFT Output for a Nitrophenol Derivative

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 3.54 | 350 | 0.25 | HOMO → LUMO |

| S0 → S2 | 4.21 | 294 | 0.18 | HOMO-1 → LUMO |

| S0 → S3 | 4.98 | 249 | 0.45 | HOMO → LUMO+1 |

Note: Data are representative and not specific to this compound.

Solvent Effects on Molecular Properties and Reactivity

Solvents can significantly influence the kinetics, thermodynamics, and spectroscopic properties of chemical compounds. rsc.org Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects by representing the solvent as a continuous medium with a specific dielectric constant. researchgate.netrsc.org

Studies on related nitrophenols have shown that solvent polarity can affect electronic structure and reactivity. rsc.org For instance, while the effects on many nitrophenols are minimal, explicit solvent calculations for some dinitrophenols have revealed that strong interactions between a solvent molecule and the nitro group can occur in the excited state, enhancing reactivity. researchgate.netuci.edu Theoretical studies using DFT can investigate how solvents with varying polarities stabilize the ground and transition states of a reaction, thereby altering the reaction rate. nih.gov

Studies on Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in modern technologies like optical data storage and signal processing. nih.gov Organic molecules, particularly those with donor and acceptor groups connected by a π-conjugated system, can exhibit significant NLO responses. jhuapl.edu

Computational chemistry is frequently used to predict the NLO properties of molecules. researchgate.net Key parameters such as the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) are calculated using methods like DFT. researchgate.net The magnitude of the first hyperpolarizability (β) is a primary indicator of a molecule's potential for second-harmonic generation, a key NLO phenomenon. researchgate.net For molecules like this compound, the presence of the electron-donating hydroxyl and methyl groups and the electron-withdrawing nitro group on the aromatic ring suggests potential for NLO activity.

Table 3: Calculated Non-Linear Optical Properties

| Property | Symbol | Description |

|---|---|---|

| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges within a molecule. |

| Polarizability | α | The ability of the electron cloud to be distorted by an external electric field. |

| First Hyperpolarizability | β | A measure of the second-order NLO response of the molecule. |

Environmental Occurrence, Fate, and Transformation Studies of Nitrophenols with Implications for 3,4 Dimethyl 2 Nitrophenol

Atmospheric Formation Pathways

The atmospheric presence of nitrophenols, including dimethylated isomers, is largely a result of anthropogenic activities. While direct emissions occur, a significant portion is formed through secondary chemical reactions in the atmosphere from precursor pollutants.

Nitrophenols and their derivatives are known to form from the atmospheric oxidation of aromatic volatile organic compounds (VOCs) such as benzene (B151609), toluene, and xylenes (B1142099) in the presence of nitrogen oxides (NOx). copernicus.org The formation of dimethyl-nitrophenols, for instance, has been observed in urban atmospheres with high concentrations of NOx and anthropogenic VOCs. copernicus.org The precursors for 3,4-Dimethyl-2-nitrophenol would likely be 1,2,4-trimethylbenzene (B165218) or related aromatic hydrocarbons.

Table 1: Examples of Nitrophenol Formation from Aromatic Precursors This table provides examples of related compounds due to the lack of specific data for this compound.

| Precursor | Oxidant | Key Intermediates | Product Example |

|---|---|---|---|

| Toluene | •OH / NO₃• | Cresols, Phenoxy radicals | Methyl-nitrophenols |

| Benzene | •OH / NO₃• | Phenol (B47542), Phenoxy radicals | 2-Nitrophenol (B165410), 4-Nitrophenol (B140041) |

Data synthesized from multiple sources.

Vehicular exhaust is a direct source of nitrophenols to the atmosphere. cdc.gov These compounds can be formed during the thermal reaction of fuel with nitrogen oxides in the engine. cdc.gov Studies of diesel and gasoline engine exhausts have identified various nitrophenol species. scispace.comnih.gov For instance, 4-methyl-2-nitrophenol (B89549), 3- and 6-methyl-2-nitrophenol, 4-nitrophenol, and 2-nitrophenol have been identified as some of the most abundant nitrated phenols in automobile exhausts. scispace.com

While specific data on the emission of this compound from vehicular sources is not available, the presence of other dimethyl-nitrophenol isomers in vehicle exhaust suggests that it could be a potential, albeit unquantified, component. copernicus.org The use of catalytic converters has been shown to significantly reduce the emission of phenols and nitrated phenols from vehicle exhaust. scispace.com

Table 2: Nitrated Phenols Identified in Vehicular Exhaust This table provides examples of related compounds due to the lack of specific data for this compound.

| Compound | Engine Type | Reference |

|---|---|---|

| 4-Methyl-2-nitrophenol | Otto Engine | scispace.com |

| 3- and 6-Methyl-2-nitrophenol | Otto Engine | scispace.com |

| 2-Nitrophenol | Otto Engine | scispace.com |

| 4-Nitrophenol | Otto Engine | scispace.com |

| 2-Methyl-4-nitrophenol | Diesel | nih.gov |

Degradation Pathways in Environmental Matrices

Once in the environment, this compound is subject to various degradation processes that determine its persistence and fate. These include photolytic and biological degradation pathways.

Direct photolysis is a significant degradation pathway for nitrophenols in the atmosphere and in surface waters. noaa.gov This process involves the absorption of solar radiation by the nitrophenol molecule, leading to its chemical transformation. For ortho-nitrophenols, including their methyl-substituted derivatives, photolysis can be initiated by an intramolecular hydrogen transfer from the phenolic hydroxyl group to the nitro group. rsc.orgresearchgate.net This can lead to the formation of nitrous acid (HONO), an important precursor of hydroxyl radicals in the atmosphere. rsc.orgresearchgate.net

Studies on 2-nitrophenol and 4-methyl-2-nitrophenol have shown that their direct photolysis can lead to the formation of secondary organic aerosols (SOA). mdpi.com The degradation mechanism is thought to involve the formation of biradicals that can further react with oxygen to form low-volatility, highly oxygenated compounds that contribute to aerosol formation. mdpi.com While specific quantum yields and reaction kinetics for the photolysis of this compound are not documented, its structural similarity to other ortho-nitrophenols suggests it would undergo similar photolytic degradation processes. The atmospheric half-lives of nitrophenols are estimated to be in the range of 3 to 18 days, with photolysis being a key determining factor. cdc.gov

Biodegradation is a crucial process for the removal of nitrophenols from soil and water. jebas.org The presence of the nitro group can make these compounds resistant to degradation. jebas.org However, various microorganisms have been shown to degrade nitrophenols under different environmental conditions. researchgate.net

Specific studies on the biodegradation of this compound are not available. However, research on the biodegradation of 3,4-dimethylphenol (B119073) has been conducted. It is considered to be less easily biodegradable compared to phenol or cresols. nih.govnih.gov In studies using mixed bacterial cultures, 3,4-dimethylphenol was degraded under denitrifying (anaerobic) conditions, with m-cresol (B1676322) identified as an intermediate. nih.gov The presence of other phenolic compounds can influence the degradation rate of 3,4-dimethylphenol. For instance, the presence of 4-nitrophenol was found to have a beneficial effect on the degradation rate of 3,4-dimethylphenol in a mixture. researchgate.net

The kinetics of nitrophenol biodegradation are highly dependent on the specific compound, the microbial community present, and the environmental conditions, particularly the availability of oxygen.

Aerobic Transformation: Under aerobic conditions, the biodegradation of nitrophenols often involves monooxygenase or dioxygenase enzymes that incorporate oxygen into the aromatic ring, leading to the removal of the nitro group as nitrite (B80452) and the formation of catechols or other hydroxylated intermediates. frontiersin.orgnih.gov These intermediates are then further degraded through ring cleavage pathways. For example, the degradation of 3-methyl-4-nitrophenol (B363926) by Burkholderia sp. strain SJ98 proceeds through the formation of methyl-1,4-benzoquinone and methylhydroquinone (B43894) before ring cleavage. frontiersin.orgnih.gov

Anaerobic Transformation: Under anaerobic conditions, the primary transformation pathway for nitrophenols is the reduction of the nitro group to an amino group, forming the corresponding aminophenol. nih.gov This reduction is often the first step in the anaerobic degradation sequence. The resulting aminophenols may be more amenable to further degradation, or they may persist under anaerobic conditions. nih.gov The half-life of 4-nitrophenol in topsoil can be around 14 days under anaerobic conditions, compared to one to three days under aerobic conditions, highlighting the generally slower degradation rates in the absence of oxygen. cdc.gov For 3,4-dimethylphenol, biodegradation has been demonstrated under denitrifying conditions, which is a form of anaerobic respiration. nih.gov

Table 3: Half-lives of Related Nitrophenols in Different Environmental Compartments This table provides examples for related compounds due to the lack of specific data for this compound.

| Compound | Compartment | Condition | Half-life | Reference |

|---|---|---|---|---|

| 4-Nitrophenol | Topsoil | Aerobic | 1-3 days | cdc.gov |

| 4-Nitrophenol | Topsoil | Anaerobic | ~14 days | cdc.gov |

| 2-Nitrophenol | Soil | Aerobic | ~12 days | cdc.gov |

| Nitrophenols | Air | Photolysis | 3-18 days | cdc.gov |

| Nitrophenols | Freshwater | Photolysis/Biodegradation | 1-8 days | cdc.gov |

Biodegradation Processes in Aqueous and Soil Environments

Microbial Degradation Mechanisms

The biodegradation of nitrophenols is a critical natural attenuation process, primarily driven by microorganisms capable of utilizing these compounds as sources of carbon, nitrogen, and energy. While direct studies on this compound are limited, the degradation mechanisms can be inferred from extensive research on related nitrophenolic structures. Bacteria, in particular, have demonstrated remarkable versatility in breaking down these recalcitrant compounds. researchgate.net

Two primary aerobic degradation pathways have been elucidated for nitrophenols: the hydroquinone (B1673460) pathway and the 1,2,4-benzenetriol (B23740) (BT) pathway. sdu.edu.cn

Hydroquinone Pathway: This pathway is commonly observed in Gram-negative bacteria. It involves an initial monooxygenase-catalyzed removal of the nitro group (–NO2) to form a catechol intermediate. In the case of p-nitrophenol, this results in hydroquinone. This intermediate then undergoes ring cleavage, eventually leading to metabolites that can enter central metabolic cycles. sdu.edu.cn For this compound, a similar initial denitration step would likely produce 3,4-dimethylcatechol.

1,2,4-Benzenetriol (BT) Pathway: Predominantly found in Gram-positive bacteria, such as Arthrobacter species, this pathway begins with the hydroxylation of the aromatic ring to form a nitrocatechol. sdu.edu.cnchemsafetypro.com This is followed by the removal of the nitro group, yielding 1,2,4-benzenetriol. Subsequent dioxygenase-catalyzed ring fission of the benzenetriol leads to intermediates like maleylacetic acid, which are further metabolized. chemsafetypro.com

Research on Burkholderia sp. strain SJ98 has shown its capability to degrade 3-methyl-4-nitrophenol, a structural isomer of this compound. This degradation proceeds through the formation of methyl-1,4-benzoquinone and methylhydroquinone, indicating that the enzymatic machinery involved in p-nitrophenol catabolism is also responsible for the breakdown of its methylated derivatives. researchgate.net This suggests that microbial strains already adapted to degrade common nitrophenols may also effectively degrade dimethylated versions like this compound.

Several bacterial genera have been identified for their nitrophenol-degrading capabilities, as detailed in the table below.

| Microorganism Genus | Gram Stain | Known Degraded Nitrophenols | Primary Degradation Pathway |

|---|---|---|---|

| Pseudomonas | Negative | p-Nitrophenol, 2-Nitrophenol | Hydroquinone |

| Arthrobacter | Positive | p-Nitrophenol, 4-Nitrocatechol | 1,2,4-Benzenetriol |

| Burkholderia | Negative | 3-Methyl-4-nitrophenol, p-Nitrophenol | Hydroquinone-like |

| Rhodococcus | Positive | p-Nitrophenol | 1,2,4-Benzenetriol |

| Achromobacter | Negative | p-Nitrophenol | Hydroquinone |

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants like this compound. researchgate.net These methods are effective because the hydroxyl radical is a powerful, non-selective oxidant capable of rapidly breaking down complex organic molecules. researchgate.net

Several AOPs have proven effective for the degradation of nitrophenols:

Fenton and Photo-Fenton Processes: The Fenton reaction involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺) to produce hydroxyl radicals. cimm2.com The efficiency of this process is highly pH-dependent, with optimal conditions typically in the acidic range (pH 2.5-3.5). The photo-Fenton process enhances the degradation rate by using UV or visible light to photoreduce Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional •OH radicals. nist.gov For 4-nitrophenol, the Fenton process can achieve over 99% decomposition, though complete mineralization to CO₂ may be lower, indicating the formation of intermediate products. cimm2.comresearchgate.net The degradation generally follows pseudo-first-order kinetics. researchgate.net

Ozonation: Ozone (O₃) can degrade nitrophenols through two mechanisms: direct reaction with the dissociated phenolate (B1203915) ion or indirect reaction via hydroxyl radicals formed from ozone decomposition, especially at higher pH. viu.ca Ozonation of p-nitrophenol leads to the formation of intermediates such as 4-nitrocatechol, hydroquinone, and various organic acids (e.g., oxalic acid, formic acid) before eventual mineralization. viu.canoaa.gov The process can be enhanced by combining it with UV radiation (O₃/UV) or hydrogen peroxide (O₃/H₂O₂) to increase •OH production. sdu.edu.cn

Photocatalysis: Heterogeneous photocatalysis, typically using a semiconductor catalyst like titanium dioxide (TiO₂), is another effective AOP. When TiO₂ is irradiated with UV light, it generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals and other ROS. epa.gov These radicals then attack the nitrophenol molecule. Studies on 4-nitrophenol have shown that photocatalysis can effectively degrade the parent compound, although multiple treatment cycles may be needed for complete mineralization. epa.gov The efficiency can be improved by doping the catalyst to enhance its activity under visible light. wikipedia.org

The table below summarizes the key features of these AOPs for nitrophenol degradation.

| AOP Method | Primary Oxidant(s) | Key Operating Parameters | Typical Degradation Efficiency (for Nitrophenols) |

|---|---|---|---|

| Fenton | •OH | pH, [H₂O₂], [Fe²⁺] | High (>99% for parent compound) |

| Photo-Fenton | •OH | pH, [H₂O₂], [Fe²⁺], Light Intensity | Very High (often faster than Fenton) |

| Ozonation | O₃, •OH | pH, Ozone Dosage | High |

| Photocatalysis (e.g., UV/TiO₂) | •OH, O₂•⁻ | Catalyst Loading, pH, Light Intensity | High, but mineralization can be slow |

Environmental Transport and Distribution Mechanisms

The movement and ultimate fate of this compound in the environment are governed by its physicochemical properties and its interactions with air, water, and soil. Key mechanisms include partitioning between different environmental compartments, atmospheric deposition, and mobility in soil.

Partitioning Behavior: The distribution of a chemical in the environment is largely determined by its partitioning coefficients.

Octanol-Water Partition Coefficient (Kow): This value indicates a chemical's tendency to partition between an organic phase (like lipids in organisms or soil organic matter) and water. chemsafetypro.com A higher log Kow suggests greater hydrophobicity and a tendency to bioaccumulate and sorb to soil and sediment. The log Kow for 2-nitrophenol is 1.79, and for 4-nitrophenol, it is 1.91. cimm2.comepa.gov The addition of two methyl groups to the phenol structure would be expected to increase the log Kow, suggesting that this compound will have a moderate tendency to adsorb to organic matter. chemsafetypro.com

Soil Organic Carbon-Water Partition Coefficient (Koc): This coefficient normalizes the sorption of a chemical to the organic carbon content of soil, providing a measure of its mobility. chemsafetypro.com Chemicals with high Koc values are strongly adsorbed and less mobile, while those with low Koc values are more likely to leach into groundwater. chemsafetypro.com Koc is often estimated from Kow and indicates that nitrophenols have moderate mobility in soil. chemsafetypro.comepa.gov

Henry's Law Constant (H): This constant describes the partitioning of a chemical between air and water. wikipedia.org It is crucial for understanding air-water exchange and the potential for a compound to be removed from the atmosphere by wet deposition. sdu.edu.cnepa.gov Nitrophenols generally have low to moderate Henry's Law constants, indicating they will partition into atmospheric water droplets (e.g., fog, clouds, rain). sdu.edu.cn

Atmospheric Transport and Deposition: Nitrophenols enter the atmosphere from industrial emissions, vehicle exhaust, and the secondary formation from aromatic precursors. noaa.gov Once in the atmosphere, their transport is influenced by their phase distribution. They exist in both the gas phase and associated with particulate matter. researchgate.net Long-range transport is possible, allowing these compounds to be deposited in remote areas. researchgate.net Removal from the atmosphere occurs via two main deposition processes:

Wet Deposition: This involves the scavenging of gaseous and particulate nitrophenols by precipitation (rain, snow, fog). epa.gov Due to their water solubility, this is a significant removal pathway. researchgate.net

Dry Deposition: This is the gravitational settling and turbulent transfer of particles and the uptake of gases onto surfaces during periods without precipitation. epa.gov

Mobility in Soil and Water: Once deposited onto land, the mobility of this compound in soil is primarily controlled by its sorption to soil organic matter, as indicated by its Koc value. chemsafetypro.com Its moderate hydrophobicity suggests it will have some mobility. Leaching is the downward movement of chemicals through the soil profile with percolating water. vt.edu Compounds with lower Koc values and higher water solubility have a greater leaching potential, posing a risk to groundwater. chemsafetypro.commdpi.com The presence of other contaminants, such as metal cations, can also influence the adsorption of nitrophenols in soil. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatographic methods are central to the separation and analysis of 3,4-Dimethyl-2-nitrophenol from intricate mixtures. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. The methodology involves the vaporization of the sample, separation of its components in a gaseous mobile phase through a capillary column, and subsequent detection by a mass spectrometer, which provides both qualitative and quantitative information based on the mass-to-charge ratio of the ionized analyte and its fragments.

For the analysis of nitrophenols, including dimethylated isomers, derivatization is often employed to enhance volatility and improve chromatographic peak shape. Silylation is a common derivatization technique for phenolic compounds. However, underivatized nitrophenols can also be analyzed, though they may exhibit peak tailing due to interactions with active sites in the GC system. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the loss of functional groups such as the nitro (-NO2) and methyl (-CH3) groups.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| GC System | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (splitless) |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-400 amu |

| Transfer Line Temp. | 280 °C |

Note: These parameters are illustrative and would require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique for the analysis of a wide range of organic compounds, including those that are non-volatile or thermally labile. This makes it particularly suitable for the direct analysis of this compound without the need for derivatization. The separation is achieved based on the compound's polarity and its interaction with the stationary and mobile phases. Reversed-phase HPLC is commonly employed for nitrophenols.

The coupling of HPLC with tandem mass spectrometry (MS/MS) provides an additional layer of specificity. In MS/MS, a specific precursor ion corresponding to the analyte of interest is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio, allowing for very low detection limits. For this compound, the precursor ion would be its deprotonated molecule [M-H]⁻ in negative ionization mode, which is typical for phenolic compounds.

Table 2: Representative HPLC-MS/MS Conditions for this compound

| Parameter | Value |

|---|---|

| HPLC System | |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 20% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Precursor Ion [M-H]⁻ | m/z 166.1 |

| Product Ions (MRM) | Transitions would be specific to the fragmentation of the precursor ion. |

Note: These conditions are exemplary and require optimization.

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is characterized by its high efficiency, short analysis times, and minimal sample and reagent consumption. For the analysis of nitrophenol isomers, including dimethylated forms, Capillary Zone Electrophoresis (CZE) is a commonly used mode.

In CZE, the separation of analytes is influenced by their charge-to-size ratio and the electroosmotic flow (EOF) within the capillary. The pH of the background electrolyte (BGE) is a critical parameter as it affects the charge of the phenolic hydroxyl group and the magnitude of the EOF. By optimizing the BGE composition, pH, and applied voltage, baseline separation of closely related isomers can be achieved. Micellar Electrokinetic Chromatography (MEKC), a mode of CE that uses surfactants to form micelles, can also be employed to separate neutral and charged analytes.

Spectrophotometric and Spectroscopic Detection Methods

Spectroscopic methods are invaluable for the quantitative analysis and characterization of this compound, providing information based on the interaction of the molecule with electromagnetic radiation.

UV-Visible (UV-Vis) spectrophotometry is a widely accessible and straightforward technique for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Aromatic compounds with chromophores, such as the nitro and phenol (B47542) groups in this compound, exhibit characteristic absorption bands.

The position of the maximum absorbance (λmax) and the molar absorptivity are key parameters for both qualitative and quantitative analysis. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene (B151609) ring. The exact λmax would be influenced by the solvent polarity and pH, as the deprotonation of the phenolic hydroxyl group can cause a bathochromic (red) shift in the absorption spectrum.

Table 3: Expected UV-Vis Spectral Properties of Nitrophenols

| Compound Family | Typical λmax Range (nm) | Notes |

|---|

Fluorescence spectrophotometry is a highly sensitive spectroscopic technique that measures the fluorescence emission from a sample after excitation with light of a specific wavelength. While many aromatic compounds are fluorescent, the presence of a nitro group (-NO2) on an aromatic ring typically leads to significant fluorescence quenching.

The nitro group is a strong electron-withdrawing group and is known to be an effective quencher of fluorescence through mechanisms such as intersystem crossing and electron transfer. Therefore, it is anticipated that this compound would exhibit very weak or no native fluorescence. This property can sometimes be exploited in quenching-based sensing applications, where the interaction of the nitrophenol with a fluorescent probe leads to a measurable decrease in the fluorescence signal.

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique capable of detecting trace amounts of analytes, such as nitrophenolic compounds, with exceptional specificity. springernature.com This method overcomes the limitations of conventional Raman spectroscopy by amplifying the Raman scattering signal of molecules adsorbed onto or near nanostructured metal surfaces, typically gold or silver. springernature.comnih.gov The enhancement allows for the structural fingerprinting of analytes at very low concentrations. springernature.com

For nitrophenol compounds, SERS has demonstrated detection limits at the parts-per-billion (ppb) level, which is two to three orders of magnitude lower than that achieved by resonance Raman spectroscopy. nih.gov The technique's effectiveness relies on two primary mechanisms: electromagnetic enhancement, resulting from the amplification of the local electric field by surface plasmons on the metallic nanostructures, and chemical enhancement, which involves a charge-transfer process between the analyte and the SERS substrate. fraunhofer.de

The fabrication of uniform and reproducible SERS substrates is crucial for quantitative analysis. nih.gov Strategies include depositing silver or gold on ordered templates like silicon nanocone arrays or embedding silver nanoparticles into polymer matrices. nih.govresearchgate.net The choice of excitation wavelength is also critical; for instance, wavelengths of 633 nm and 785 nm have been shown to provide strong SERS enhancement for analytes on gold substrates. fraunhofer.de By observing changes in the frequency and intensity of Raman bands, SERS can also help identify the specific sites of interaction between the molecule and the metal surface. researchgate.net

| Analyte | SERS Substrate | Excitation Wavelength | Detection Limit | Reference |

|---|---|---|---|---|

| 2-Nitrophenol (B165410) | Not Specified | Not Specified | 14 ppb | nih.gov |

| 4-Nitrophenol (B140041) | Not Specified | Not Specified | 14 ppb | nih.gov |

| Nitroaromatic Pollutants | Silver Nanoparticles in PDMS | 514.5 nm | Trace Amounts | researchgate.net |

| 1,2-bis-(4-pyridyl)-ethylene (BPE) | Gold on GaN | 785 nm / 633 nm | Trace Detection | fraunhofer.de |

Electrochemical Detection and Sensing Platforms

Electrochemical sensors offer a compelling alternative for the detection of nitrophenols due to their low cost, high sensitivity, selectivity, and potential for in-situ measurements. scispace.com These platforms typically utilize a three-electrode system, where the working electrode is modified to enhance the electrocatalytic activity towards the target analyte. mdpi.com

Modified Electrode Development for Selective Detection

The performance of electrochemical sensors for nitrophenols is significantly improved by modifying the surface of the working electrode, which is often a glassy carbon electrode (GCE). scispace.com Unmodified electrodes can suffer from lower sensitivity and interference issues. scispace.com Nanomaterials are frequently used as modifiers due to their unique properties, such as large surface area and high conductivity. mdpi.comresearchgate.net

Common modification strategies include the use of:

Graphene-based materials: Reduced graphene oxide (rGO) and functionalized graphene oxide (GO) composites enhance the electrode's active surface area and electrocatalytic capabilities. researchgate.netnih.gov

Metal Nanoparticles: Gold (Au) and iron oxide (Fe₃O₄) nanoparticles dispersed on materials like graphene or mesoporous carbon facilitate electron transfer and improve sensor performance. researchgate.netrsc.orgcetjournal.it

Hybrid Materials: Combining different nanomaterials, such as cyclodextrin-decorated gold nanoparticles with mesoporous carbon, can create synergistic effects that boost sensitivity and selectivity. rsc.org For instance, a sensor using a pyridine (B92270) diketopyrrolopyrrole-functionalized graphene oxide (PDPP–GO) composite demonstrated excellent electrocatalytic activity for 4-nitrophenol detection. nih.gov

These modifications not only increase the active sites for the electrochemical reaction but can also improve the anti-fouling ability of the sensor. nih.gov

Voltammetric and Amperometric Analysis

Voltammetric and amperometric techniques are the primary methods used for analysis with electrochemical sensors. libretexts.orglibretexts.org In voltammetry, the current is measured as the potential applied to the working electrode is varied. libretexts.org

Cyclic Voltammetry (CV): This technique is used to investigate the electrochemical behavior of the analyte and characterize the modified electrode. For nitrophenols, CV can reveal the reduction and oxidation peaks corresponding to the nitro group's electrochemical transformation. researchgate.netnih.gov

Differential Pulse Voltammetry (DPV): DPV is a highly sensitive technique used for quantitative analysis. nih.gov It offers lower detection limits compared to CV by minimizing the background charging current. libretexts.org Sensors for p-nitrophenol using DPV have achieved detection limits in the nanomolar to micromolar range. rsc.orgnih.gov

Amperometry: In this method, a constant potential is applied to the working electrode, and the resulting current is measured over time. Amperometric detection, often coupled with High-Performance Liquid Chromatography (HPLC), can be more sensitive and selective than spectrophotometric methods for determining nitrophenol metabolites. nih.govnih.gov

The choice of supporting electrolyte and its pH are critical parameters that must be optimized to achieve the best sensor performance. nih.gov

| Analyte | Electrode Modification | Technique | Linear Range(s) | Detection Limit | Reference |

|---|---|---|---|---|---|

| p-Nitrophenol | VMSF/p-GCE | DPV | 10 nM–1 μM & 1–30 μM | Not Specified | nih.gov |

| p-Nitrophenol | AcSCD-AuNPs-MC/GCE | DPV | 0.1–10 μM & 10–350 μM | 3.63 μg/mL | rsc.org |

| 4-Nitrophenol | PDPP–GO/GCE | CV | 0.5–50 μM & 50–163 μM | 0.10 μM | nih.gov |

| 4-Nitrophenol | GNFs/GCE | Not Specified | 1-6000 μM | 0.7 μM | researchgate.net |

| 3-Nitrophenol | HRP & MB on Au-TiO₂ nanotubes | Amperometry | 0.3 to 120 μM | 90 nM | nih.gov |

Isotopic Labeling Strategies for Analytical Research

Stable isotope labeling is a powerful technique that involves replacing an atom in a molecule with one of its heavier, non-radioactive isotopes, such as replacing hydrogen (¹H) with deuterium (²H or D). This mass difference allows the labeled compound to be distinguished from its unlabeled counterpart, primarily by mass spectrometry, without altering its fundamental chemical properties. nih.gov

Internal Standard Applications

In quantitative analytical chemistry, particularly in methods like Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotopically labeled (SIL) compounds are considered the gold standard for internal standards. nih.govscispace.com An ideal internal standard mimics the analyte's behavior throughout sample preparation and analysis, correcting for variability in extraction recovery, matrix effects, and instrument response. scispace.com

A deuterated version of this compound would serve as an excellent internal standard for its own quantification. Because its chemical properties are nearly identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential ion suppression in the mass spectrometer's source. scispace.com However, its higher mass allows it to be separately detected by the mass spectrometer. For example, deuterated 4-nitrophenol (4-nitrophenol-ring-d4) has been successfully used as an internal standard for quantifying nitrophenol isomers in atmospheric samples. This approach, known as isotope dilution mass spectrometry, enables highly accurate and precise measurements.

Kinetic Isotope Effect Studies in Reaction Analysis